Lunularic acid
Overview
Description
Lunularic acid is a dihydrostilbenoid compound found predominantly in liverworts, such as Lunularia cruciata, and in the roots of Hydrangea macrophylla . It is known for its role as a growth inhibitor in these plants . The chemical structure of this compound is characterized by a benzoic acid moiety linked to a hydroxyphenylethyl group.
Mechanism of Action
Target of Action
Lunularic acid (LA) is a key precursor for macrocyclic bisbibenzyl synthesis in nonvascular liverworts . The primary targets of LA are the enzymes Stilbenecarboxylate synthase (STCS) and Polyketide reductase (PKR), which are hypothesized to be key enzymes in the biosynthesis pathway of LA .
Mode of Action
The interaction between STCS1 and PKR proteins has been shown to promote the formation of LA within the body . This protein-protein interaction is essential for the accumulation of LA in plants . The interaction suggests that there may be different catalytic mechanisms between CHS-CHR and STCS1-PKR, which is worth further study .
Biochemical Pathways
The biosynthesis of LA involves the enzymes STCS and PKR . STCS1s from Marchantia polymorpha catalyze both C2-C7 aldol-type and C6-C1 Claisen-type cyclization using dihydro-p-coumaroyl-coenzyme A (CoA) and malonyl-CoA as substrates to yield a C6-C2-C6 skeleton of dihydro-resveratrol following decarboxylation and the C6-C3-C6 type of phloretin in vitro .
Result of Action
LA has been found to have good biological activity, such as anti-tumor, antioxidant, anti-fungal, and anti-viral effects . High doses of la have been found to promote multi-directional toxicity .
Action Environment
The action of LA can be influenced by environmental factors. For instance, the interaction between STCS1 and PKR proteins, which is essential for the accumulation of LA in plants, can be influenced by the plant’s biological environment
Biochemical Analysis
Biochemical Properties
Lunularic acid interacts with several enzymes and proteins. A this compound decarboxylase has been detected in the liverwort Conocephalum conicum . This enzyme plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been found to have dose-dependent effects on some physiological, cytogenetic, biochemical, and anatomical parameters in Allium cepa L. bulbs . It caused a decrease in all investigated physiological parameter values, an increase in the frequency of micronucleus and chromosomal aberrations, and a reduction in mitotic index compared to the control group .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been shown that the protein STCS1 and PKR interact to promote the biosynthesis of this compound in Marchantia polymorpha .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause dose-related increases in catalase and superoxide dismutase activities, malondialdehyde level, and free proline content . These changes were observed over time, indicating the temporal effects of this compound.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that high doses of this compound promote multi-directional toxicity .
Metabolic Pathways
This compound is involved in the phenylpropanoids pathway, which it shares with bisbibenzyls and flavonoids . The condensation of dihydro-p-coumaryl CoA with three of malonyl-CoA forms this compound .
Transport and Distribution
It is known that this compound is distributed almost equally in the vacuoles and cytoplasm .
Subcellular Localization
A related protein, PabHLH1, which is involved in the regulation of the biosynthesis of flavonoids as well as bibenzyls in liverworts, has been found to be deposited in the nucleus and cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lunularic acid can be synthesized through various synthetic routes. One common method involves the use of a functionalized sulphone-based building block, which enables carbon-carbon bond formation through Julia olefination . The reaction typically uses sodium hydride as a base and dimethylformamide as a solvent .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Lunularic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyphenyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Lunularic acid has several scientific research applications:
Comparison with Similar Compounds
Lunularic acid is structurally and functionally similar to several other compounds:
Hydrangeic Acid: This compound is a precursor in the biosynthesis of this compound and shares similar chemical properties.
Bibenzyl Derivatives: this compound is related to other bibenzyl compounds, such as lunularin and marchantins, which also exhibit biological activity.
This compound’s uniqueness lies in its specific occurrence in liverworts and its distinct role as a growth inhibitor in these plants.
Properties
IUPAC Name |
2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c16-12-8-5-10(6-9-12)4-7-11-2-1-3-13(17)14(11)15(18)19/h1-3,5-6,8-9,16-17H,4,7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSQDOUEUWXRSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177826 | |
Record name | Lunularic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23255-59-6 | |
Record name | Lunularic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23255-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lunularic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lunularic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUNULARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZQ3FYV21C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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